molecular formula C17H11ClO2 B14011492 3-[(4-Chlorophenyl)methylidene]-5-phenyl-furan-2-one

3-[(4-Chlorophenyl)methylidene]-5-phenyl-furan-2-one

Cat. No.: B14011492
M. Wt: 282.7 g/mol
InChI Key: OOBPYNGHMHREFX-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)methylidene]-5-phenyl-furan-2-one is an organic compound belonging to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a chlorophenyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)methylidene]-5-phenyl-furan-2-one typically involves the condensation reaction of 4-chlorobenzaldehyde with 5-phenylfuran-2(3H)-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)methylidene]-5-phenyl-furan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-[(4-Chlorophenyl)methylidene]-5-phenyl-furan-2-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Chlorophenyl)methylidene]-5-phenyl-furan-2-one is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl and phenyl group makes it a versatile intermediate for further functionalization and application in various research fields.

Properties

Molecular Formula

C17H11ClO2

Molecular Weight

282.7 g/mol

IUPAC Name

3-[(4-chlorophenyl)methylidene]-5-phenylfuran-2-one

InChI

InChI=1S/C17H11ClO2/c18-15-8-6-12(7-9-15)10-14-11-16(20-17(14)19)13-4-2-1-3-5-13/h1-11H

InChI Key

OOBPYNGHMHREFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)Cl)C(=O)O2

Origin of Product

United States

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